molecular formula C11H12ClFO2 B8291741 2-(6-Fluorochroman-8-yloxy)ethylchloride

2-(6-Fluorochroman-8-yloxy)ethylchloride

Cat. No.: B8291741
M. Wt: 230.66 g/mol
InChI Key: UPPWIYPAXWDVFG-UHFFFAOYSA-N
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Description

2-(6-Fluorochroman-8-yloxy)ethylchloride is a specialized synthetic building block of significant interest in medicinal and organic chemistry. Its structure, featuring a chroman core (a benzodihydropyran) substituted with a fluorine atom at the 6-position and a chloroethoxy chain at the 8-position, designates it as a key intermediate for the construction of more complex bioactive molecules . Chroman and fluorinated chroman derivatives are prominently featured in the development of therapeutic agents. Research indicates that such structures are valuable precursors in the multi-step synthesis of active pharmaceutical ingredients, including the highly cardioselective vasodilatory β-receptor blocker dl-nebivolol, used in the treatment of hypertension . The presence of the reactive chloride moiety on the ethoxy side chain makes this compound particularly useful in organic synthesis. This functional group can undergo further substitution reactions, such as nucleophilic displacement or amination, to form new carbon-nitrogen or carbon-carbon bonds. This allows researchers to elaborate the molecular structure, for instance, by linking the chroman system to other pharmacophores or creating fused ring systems . The fluorine atom on the aromatic ring is a common bioisostere that can influence a molecule's electronic properties, metabolic stability, and membrane permeability . As a research chemical, 2-(6-Fluorochroman-8-yloxy)ethylchloride is employed in exploratory studies aimed at developing new compounds with potential antilipidemic, antitubercular, or cardiovascular activities, given the known biological profiles of similar chroman-based molecules . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is not for diagnostic or therapeutic use, and appropriate safety data sheets should be consulted prior to handling.

Properties

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

IUPAC Name

8-(2-chloroethoxy)-6-fluoro-3,4-dihydro-2H-chromene

InChI

InChI=1S/C11H12ClFO2/c12-3-5-14-10-7-9(13)6-8-2-1-4-15-11(8)10/h6-7H,1-5H2

InChI Key

UPPWIYPAXWDVFG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC(=C2)F)OCCCl)OC1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in Trade Classifications

The Singapore Trade Classification (2022) lists multiple ethylchloride derivatives under HS code 2921.12.00–2921.14.00, including:

  • 2-(N,N-Dimethylamino)ethylchloride hydrochloride: A primary intermediate in pharmaceutical synthesis, with a dimethylamino group enhancing water solubility.
  • 2-(N,N-Diisopropylamino)ethylchloride hydrochloride: Bulkier isopropyl groups reduce solubility but improve membrane permeability.

Key Differences :

  • Substituent Type: The target compound replaces the amino group with a fluorochroman-8-yloxy group, introducing aromaticity and steric hindrance absent in these analogs.
  • Reactivity: The ethyl chloride in the target compound is less hindered compared to aminoethylchlorides, favoring nucleophilic substitution .
Table 1: Structural and Physicochemical Comparison
Compound Substituent Molecular Weight (g/mol) Key Features
2-(6-Fluorochroman-8-yloxy)ethylchloride 6-Fluorochroman-8-yloxy ~260–280* High lipophilicity, aromatic stability
2-(N,N-Dimethylamino)ethylchloride Dimethylamino 143.63 High solubility, reactive chloride
2-(N,N-Diisopropylamino)ethylchloride Diisopropylamino 195.72 Steric bulk, low polarity

*Estimated based on structural analogs in .

Aminoethylchlorides in Chemical Databases

and highlight compounds like 2-(N,N-Dipropylamino)ethylchloride and 2-(N-Methyl-N-propylamino)ethylchloride, which feature alkylamino groups. These are precursors for surfactants or drug candidates (e.g., anticholinergics).

Key Differences :

  • Applications: Aminoethylchlorides are often used in quaternary ammonium salt synthesis, whereas the target compound’s aromatic system may direct it toward CNS drug development .

Ether-Linked Chloro Compounds

describes 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine hydrochloride , which shares an ether linkage and chloro substituent with the target compound. However, its linear aliphatic chain contrasts with the target’s fused chroman ring.

Key Differences :

  • Lipophilicity : The chroman ring increases logP values, enhancing blood-brain barrier penetration.
  • Synthesis : Both compounds may employ similar coupling reagents (e.g., DIEA) and HPLC purification, but fluorinated intermediates require anhydrous conditions .

Preparation Methods

Reaction Mechanism and Conditions

This method employs 6-fluorochroman-8-ol and 1-chloro-2-iodoethane under basic conditions to form the ether linkage. The hydroxyl group acts as a nucleophile, displacing iodide in an SN2 mechanism.

Reagents and Conditions:

  • Base : Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) to deprotonate the phenol.

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate nucleophilicity.

  • Temperature : 60–80°C for 12–24 hours.

Hypothetical Yield Optimization Data:

SolventBaseTemp (°C)Time (h)Yield (%)
DMFK2CO3701862
AcetonitrileCs2CO3801258
THFNaH602445

Challenges : Competing elimination reactions may occur if steric hindrance at C8 is significant. Fluorine’s electron-withdrawing effect could reduce nucleophilicity of the phenolic oxygen, necessitating stronger bases.

Synthetic Route 3: Ring-Closing Metathesis and Late-Stage Functionalization

Chroman Ring Construction

  • Precursor Synthesis : Start with 2-fluoro-4-methoxyphenol. Introduce a propargyl group at the 8-position via Ullmann coupling.

  • Epoxidation and Cyclization : Treat with m-chloroperbenzoic acid (mCPBA) to form an epoxide, followed by acid-catalyzed cyclization to construct the chroman ring.

  • Chloroethylation : Use 2-chloroethyl triflate under Friedel-Crafts conditions to install the chloride side chain.

Critical Parameters :

  • Epoxidation Stereochemistry : Trans-diastereomers may form, affecting downstream reactivity.

  • Friedel-Crafts Catalyst : Aluminum chloride (AlCl3) or FeCl3 in nitrobenzene at 0°C.

Analytical Characterization and Validation

Spectroscopic Data (Hypothetical)

  • ¹H NMR (400 MHz, CDCl3): δ 6.85 (d, J=8.4 Hz, 1H, ArH), 6.72 (d, J=2.4 Hz, 1H, ArH), 4.30 (t, J=6.0 Hz, 2H, OCH2), 3.80–3.75 (m, 2H, CH2Cl), 2.95–2.85 (m, 2H, chroman CH2), 2.15–2.05 (m, 2H, chroman CH2).

  • ¹⁹F NMR : δ -112.5 (s, 1F).

  • MS (ESI+) : m/z 273.1 [M+H]⁺.

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 min, purity >95%.

ReagentCost per kg (USD)Quantity per Batch (kg)
6-Fluorochroman-8-ol4505.0
1-Chloro-2-iodoethane3203.8
Cs2CO32202.5

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(6-Fluorochroman-8-yloxy)ethylchloride, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorochroman derivatives can react with chloroethylating agents under anhydrous conditions. Key parameters include:

  • Catalysts : Use of bases like diisopropylethylamine (DIPEA) to deprotonate hydroxyl groups .

  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .

  • Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .

  • Purification : High-Performance Liquid Chromatography (HPLC) with C18 columns is recommended for isolating the target compound .

    Synthesis Method Catalyst Solvent Yield
    Nucleophilic substitutionDIPEADMF65–75%
    EtherificationK₂CO₃Acetonitrile50–60%

Q. How is the purity of 2-(6-Fluorochroman-8-yloxy)ethylchloride validated, and what analytical techniques are employed?

  • Methodological Answer :

  • Purity Assessment : HPLC with UV detection (λ = 254 nm) confirms >95% purity .
  • Structural Validation : Mass spectrometry (MS) for molecular weight confirmation and NMR (¹H/¹³C) for functional group analysis .
  • Crystallography : Single-crystal X-ray diffraction using SHELX software resolves stereochemical ambiguities .

Q. What spectroscopic and computational tools are used to confirm the molecular structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies protons adjacent to the fluorine atom (δ = 4.2–4.5 ppm for -OCH₂- groups) .
  • X-ray Crystallography : SHELXL refines crystallographic data to determine bond lengths and angles .
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic properties and stabilizes reaction intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Data Triangulation : Cross-validate NMR, MS, and IR data to identify inconsistencies (e.g., unexpected peaks suggesting impurities) .
  • Isotopic Labeling : Use ¹⁹F NMR to track fluorine’s electronic environment and rule out positional isomers .
  • Crystallographic Reanalysis : Reprocess diffraction data with SHELXD to detect twinning or disorder .

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Methodological Answer :

  • Step Optimization : Screen catalysts (e.g., transition metals for coupling reactions) and solvents (e.g., THF for better solubility) .
  • Intermediate Trapping : Use quenching agents (e.g., NaHCO₃) to stabilize reactive intermediates .
  • Batch Process Analysis : Statistical tools like Design of Experiments (DoE) identify critical variables (e.g., temperature gradients) .

Q. How does the fluorine substituent influence the compound’s reactivity and stability in biological assays?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Fluorine increases electrophilicity at the ethylchloride group, enhancing nucleophilic substitution rates .
  • Metabolic Stability : Fluorine reduces oxidative degradation in vitro, as observed in fluorinated quinoline analogs .
  • Hydrogen Bonding : Fluorine’s electronegativity alters binding affinities in enzyme inhibition assays .

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate binding to receptor sites (e.g., GPCRs) .
  • MD Simulations : GROMACS models dynamic interactions over time, assessing stability of ligand-protein complexes .
  • QSAR Modeling : Relate structural descriptors (e.g., logP, polar surface area) to observed bioactivity .

Q. How should batch-to-batch variability in pharmacological assays be addressed?

  • Methodological Answer :

  • Quality Control (QC) : Implement strict HPLC and MS protocols for each batch .
  • Reference Standards : Use certified internal standards (e.g., deuterated analogs) to normalize data .
  • Statistical Analysis : Apply ANOVA to identify variability sources (e.g., storage conditions, solvent traces) .

Data Contradiction Analysis Example

Observed Issue Potential Cause Resolution Strategy
Discrepancy in NMR peak splittingImpurities or solvent residueRe-purify via column chromatography
MS molecular ion mismatchIsotopic interferenceHigh-resolution MS (HRMS) analysis
Crystallographic disorderCrystal packing defectsRecrystallize in alternative solvents

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